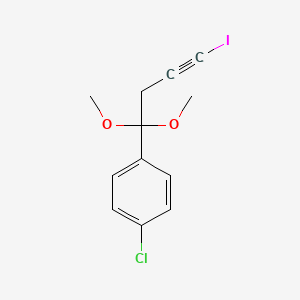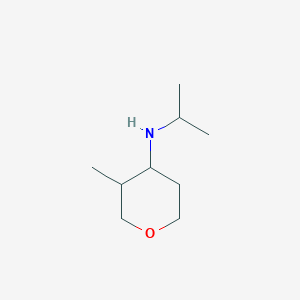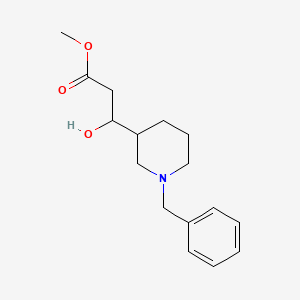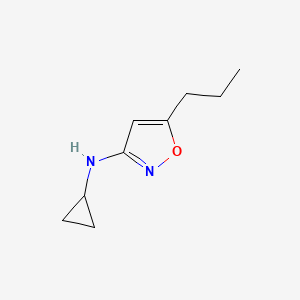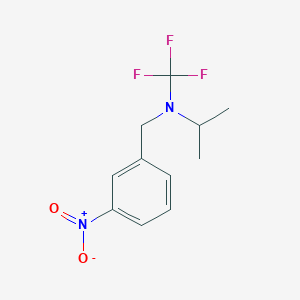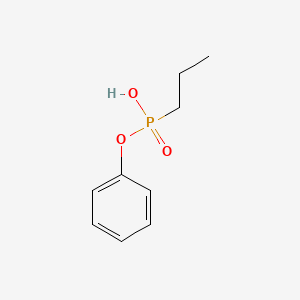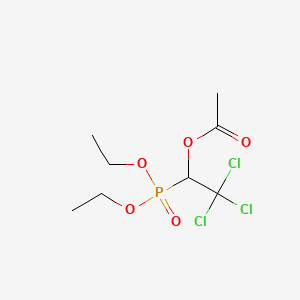
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester is an organophosphorus compound characterized by the presence of an acetyloxy group, a trichloroethyl group, and a phosphonic acid diethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester typically involves the reaction of trichloroacetaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trichloroethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic acid esters.
Oxidation and Reduction: Modified phosphonic acid esters with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of other organophosphorus compounds and as a protecting group for alcohols.
Biology
In biological research, this compound may be used to study enzyme interactions and as a potential inhibitor of certain enzymatic pathways. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, they may act as enzyme inhibitors or as part of drug delivery systems.
Industry
Industrially, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester can be used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can act as a leaving group in enzymatic reactions, while the trichloroethyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of the target molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid methyl ester
- [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid ethyl ester
- [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid isopropyl ester
Uniqueness
Compared to similar compounds, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester has unique properties due to the presence of the diethyl ester group. This can influence its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
5952-42-1 |
|---|---|
Fórmula molecular |
C8H14Cl3O5P |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
(2,2,2-trichloro-1-diethoxyphosphorylethyl) acetate |
InChI |
InChI=1S/C8H14Cl3O5P/c1-4-14-17(13,15-5-2)7(8(9,10)11)16-6(3)12/h7H,4-5H2,1-3H3 |
Clave InChI |
GRTYKGBPJIPJNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C(Cl)(Cl)Cl)OC(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


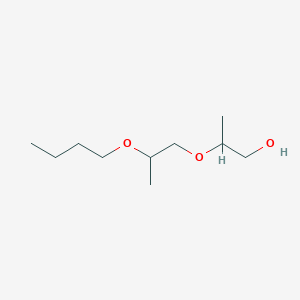
![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
